molecular formula C20H23N5O2 B2892201 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448060-35-2

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2892201
CAS No.: 1448060-35-2
M. Wt: 365.437
InChI Key: CNTXYPBQYZGYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic chemical compound designed for research applications. It features a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its potential to interact with a range of biological targets . The molecule incorporates a pyridine ring and a methoxyphenethyl group, which may influence its electronic properties, lipophilicity, and binding affinity. This compound is of significant interest in early-stage drug discovery, particularly in oncology. Pyrazolyl-urea derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are key enzymes in cellular signaling pathways that regulate growth, survival, and proliferation . For instance, structurally related compounds, such as those based on the pyrazolyl-urea scaffold, have demonstrated promising activity against cancer cell lines, including melanoma, renal, breast, and ovarian cancers, as well as leukemia . The presence of the urea moiety is critical, as it serves as an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with the ATP-binding sites of kinase targets . Researchers can utilize this compound as a key intermediate or a lead compound for further chemical optimization. It can also serve as a valuable pharmacological tool to study specific kinase-driven signaling pathways in vitro . As with any compound of this class, its mechanism of action and specific target profile require empirical validation through biochemical and cellular assays. Attention: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTXYPBQYZGYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, which may contribute to its pharmacological effects.

Inhibition Potency

Research indicates that derivatives similar to this compound exhibit varying degrees of inhibitory potency against several targets. For example:

Compound NameTargetIC50 (nM)
Compound ASoluble Epoxide Hydrolase (sEH)1.2
Compound BXanthine Oxidase (XO)72.4
Compound CCBP Inhibitor72

These values suggest that modifications in the structure can significantly influence the inhibitory potency against specific enzymes.

Case Studies

  • Soluble Epoxide Hydrolase Inhibition : A series of pyrazole derivatives were synthesized, showing promising inhibitory effects on soluble epoxide hydrolase (sEH). The most potent compounds had IC50 values as low as 1.2 nM, indicating strong binding affinity and potential therapeutic applications in inflammation and pain management .
  • Xanthine Oxidase Activity : Compounds structurally related to the target compound were evaluated for their ability to inhibit xanthine oxidase, an important enzyme in uric acid production. Results indicated moderate inhibitory activity, with IC50 values around 72.4 μM, suggesting potential use in treating gout and hyperuricemia .
  • CBP Inhibition : The compound's derivatives were also tested for CBP inhibition, revealing selectivity with an IC50 value of 72 nM. This selectivity could be beneficial for developing treatments targeting specific pathways in cancer therapy .

Pharmacological Implications

The biological activity of this compound suggests its potential role in various therapeutic areas, including:

  • Anti-inflammatory Agents : Due to its inhibition of sEH, it may help in reducing inflammation.
  • Uric Acid Regulation : Its action on xanthine oxidase positions it as a candidate for managing conditions like gout.
  • Cancer Therapeutics : The ability to inhibit CBP may open avenues for cancer treatment strategies.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and observed activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activities/Properties References
1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea C₂₃H₂₄N₆O₂ 428.48 (calculated) 4-Methoxyphenethyl, pyridin-4-yl-pyrazole Hypothesized kinase/ion channel modulation (structural inference)
1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea C₁₇H₂₀N₆O₃ 356.4 Oxadiazole, methylpyrazole No activity reported; structural emphasis on heterocyclic diversity
SI98: 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea C₁₈H₁₆F₃N₅O₂ 403.35 Trifluoromethylphenyl, pyrazole Synthetic focus; potential kinase inhibition (inferred from urea linkage)
SKF-96365 C₂₄H₂₇N₃O₂ 389.49 4-Methoxyphenyl, imidazole TRPC channel inhibitor
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) C₁₀H₁₃N₃O 191.23 Methoxyphenyl, dihydroimidazole Intermediate for urea derivatives (e.g., kinase inhibitors)

Key Observations :

  • Substituent Effects : The trifluoromethyl group in SI98 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methoxyphenyl group in the target compound.
  • Biological Targets : SKF-96365 demonstrates that 4-methoxyphenyl-containing compounds can modulate ion channels, suggesting a plausible target for the compound of interest.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 4-methoxyphenethyl group may confer moderate solubility, whereas trifluoromethyl groups (as in SI98) increase logP values, risking metabolic instability .
  • Metabolic Stability : The pyridin-4-yl group in the target compound could undergo oxidation, necessitating prodrug strategies or structural tweaks, as seen in .

Q & A

Q. What are the key synthetic strategies for constructing the pyridinyl-pyrazole-urea scaffold in this compound?

The synthesis involves multi-step reactions:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol/acetic acid) .
  • Urea Linkage : Reaction of an isocyanate intermediate with a primary or secondary amine, typically in aprotic solvents like dichloromethane, at 0–25°C .
  • Functional Group Compatibility : Methoxy and pyridinyl groups require protection/deprotection steps to avoid side reactions during coupling .
    Reference:

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of pyrazole substitution and urea connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns in the urea moiety .
    Reference:

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyrazole’s role in ATP-binding pocket interactions .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Solubility Optimization : Test in DMSO/PBS mixtures (e.g., 10% DMSO) to ensure bioavailability in cell-based assays .
    Reference:

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence dose-response curves .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
    Reference:

Q. What computational methods are suitable for predicting binding modes and off-target effects?

  • Molecular Dynamics (MD) Simulations : Model urea-pyrazole interactions with kinase domains (e.g., using GROMACS) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (urea carbonyl) and hydrophobic regions (pyridinyl group) for SAR optimization .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability .
    Reference:

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst Optimization : Replace traditional bases (e.g., triethylamine) with polymer-supported catalysts for easier purification .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions in pyrazole cyclization .
  • Green Solvent Screening : Test cyclopentyl methyl ether (CPME) or 2-MeTHF as alternatives to DMF/DCM .
    Reference:

Q. What strategies address low solubility in aqueous buffers for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups at the methoxyphenyl moiety .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
    Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.